molecular formula C11H11N3O2S B8326404 2-Amino-4-(pyridin-3-yl)-benzenesulfonamide

2-Amino-4-(pyridin-3-yl)-benzenesulfonamide

Cat. No.: B8326404
M. Wt: 249.29 g/mol
InChI Key: ZIHFDPNPDKLITA-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-3-yl)-benzenesulfonamide is an organic compound that features a benzene ring substituted with an amino group, a pyridyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(pyridin-3-yl)-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-(3-pyridyl)benzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(pyridin-3-yl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-Amino-4-(pyridin-3-yl)-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-4-(pyridin-3-yl)-benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(3-pyridyl)thiazole: Similar structure but contains a thiazole ring instead of a benzene ring.

    2-Amino-4-(3-pyridyl)pyrimidine: Contains a pyrimidine ring instead of a benzene ring.

Uniqueness

2-Amino-4-(pyridin-3-yl)-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its potential medicinal applications, as it can interact with biological targets in a specific manner.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

2-amino-4-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C11H11N3O2S/c12-10-6-8(9-2-1-5-14-7-9)3-4-11(10)17(13,15)16/h1-7H,12H2,(H2,13,15,16)

InChI Key

ZIHFDPNPDKLITA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)S(=O)(=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-aminobenzenesulfonamide (250 mg, 1.0 mmol), diethyl-3-pyridylborane (225 mg, 1.5 mmol), Pd(PPh3)2Cl2 (35 mg, 5 mol %) in 1,2-dimethoxyethane 30 ml) and Na2CO3 (2M, 3 ml, 6 mmol) were refluxed under N2 for 4 h. The solvents were removed under reduced pressure and the residue was treated with saturated NaHCO3 (20 ml) and extracted with EtOAc (2×40 ml). The organic layer was washed with brine (20 ml), dried (Na2SO4) and the solvent was removed under reduced pressure. The product was purified by flash chromatography on SiO2 using EtOAc:n-hexane (1:1, v/v) as eluent, yielding 240 mg (96%) of 2-amino-4-(3-pyridyl)-benzenesulfonamide as colorless powder. The product was further transformed by Method G (using cyclohexanecarboxaldehyde). M.p. 240-243° C.
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250 mg
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225 mg
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3 mL
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30 mL
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35 mg
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Synthesis routes and methods II

Procedure details

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